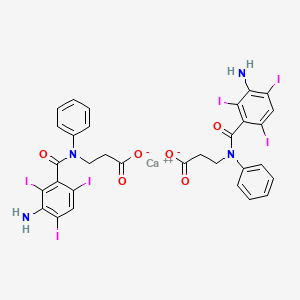
beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT: is a complex organic compound that features a beta-alanine backbone with a substituted benzoic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT typically involves multiple steps:
Formation of the benzoic acid derivative: The starting material, 3-amino-2,4,6-triiodobenzoic acid, is synthesized through iodination of 3-aminobenzoic acid.
Coupling with beta-alanine: The benzoic acid derivative is then coupled with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the calcium salt: The final step involves the neutralization of the product with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions may target the iodine atoms, potentially leading to deiodination.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, given the presence of iodine atoms which are good leaving groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Deiodinated products.
Substitution: Substituted aromatic compounds with different halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Analytical chemistry: Employed in various analytical techniques due to its unique chemical properties.
Biology
Biochemical studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Diagnostic agents: Potential use in imaging due to the presence of iodine atoms.
Therapeutic agents: Investigated for potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry
Material science: Used in the development of new materials with specific properties.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT involves its interaction with specific molecular targets. The iodine atoms may play a role in imaging applications, while the beta-alanine backbone can interact with enzymes and receptors in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-: The non-calcium salt form.
3-amino-2,4,6-triiodobenzoic acid: The precursor in the synthesis.
beta-ALANINE derivatives: Other compounds with beta-alanine backbone but different substituents.
Eigenschaften
CAS-Nummer |
77966-96-2 |
|---|---|
Molekularformel |
C32H24CaI6N4O6 |
Molekulargewicht |
1362.1 g/mol |
IUPAC-Name |
calcium;3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoate |
InChI |
InChI=1S/2C16H13I3N2O3.Ca/c2*17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9;/h2*1-5,8H,6-7,20H2,(H,22,23);/q;;+2/p-2 |
InChI-Schlüssel |
OHWYOBDGJKRAOI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCC(=O)[O-])C(=O)C2=C(C(=C(C=C2I)I)N)I.C1=CC=C(C=C1)N(CCC(=O)[O-])C(=O)C2=C(C(=C(C=C2I)I)N)I.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
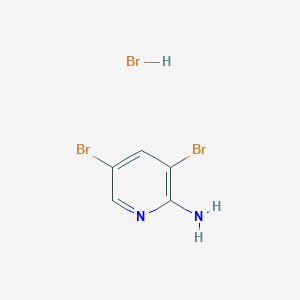
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
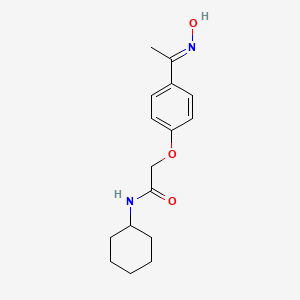
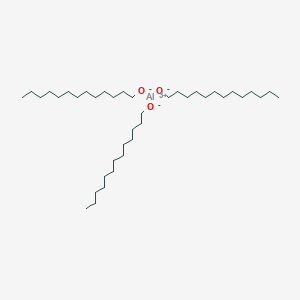
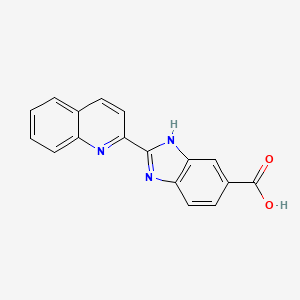

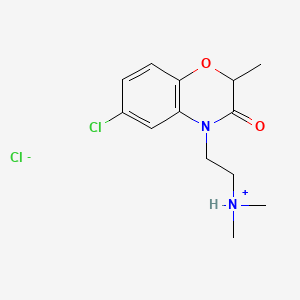

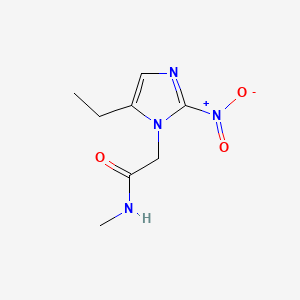
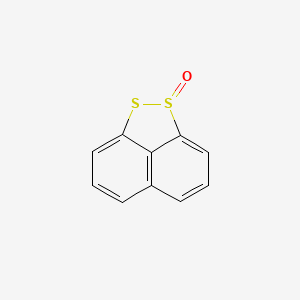
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
